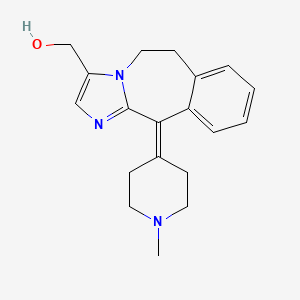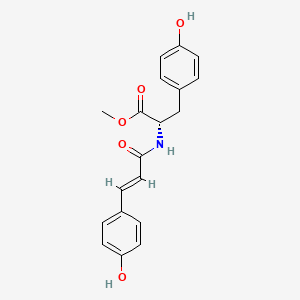
N-p-Coumaroyltyrosine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-p-Coumaroyltyrosine Methyl Ester is an organic compound belonging to the class of esters It is derived from the esterification of N-p-Coumaroyltyrosine, which is a conjugate of p-coumaric acid and tyrosine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-p-Coumaroyltyrosine Methyl Ester typically involves the esterification of N-p-Coumaroyltyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{N-p-Coumaroyltyrosine} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield N-p-Coumaroyltyrosine and methanol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: N-p-Coumaroyltyrosine and methanol.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives of the original ester.
科学的研究の応用
N-p-Coumaroyltyrosine Methyl Ester has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-p-Coumaroyltyrosine Methyl Ester involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed to release N-p-Coumaroyltyrosine, which then exerts its biological effects. The compound may target specific enzymes involved in oxidative stress and inflammation pathways, thereby modulating cellular responses.
類似化合物との比較
N-p-Coumaroyltyrosine: The parent compound, which lacks the ester group.
p-Coumaric Acid: A precursor in the synthesis of N-p-Coumaroyltyrosine.
Tyrosine: An amino acid that forms part of the structure of N-p-Coumaroyltyrosine.
Uniqueness: N-p-Coumaroyltyrosine Methyl Ester is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound. The ester group enhances its solubility in organic solvents and may influence its biological activity.
特性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C19H19NO5/c1-25-19(24)17(12-14-4-9-16(22)10-5-14)20-18(23)11-6-13-2-7-15(21)8-3-13/h2-11,17,21-22H,12H2,1H3,(H,20,23)/b11-6+/t17-/m0/s1 |
InChIキー |
GHGQUMXNRYULMG-CEUCYRDJSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C2=CC=C(C=C2)O |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


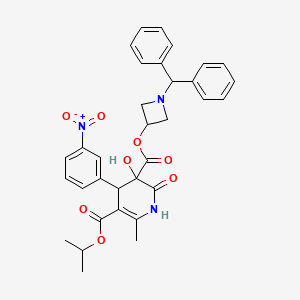

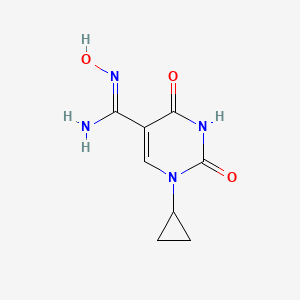
![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
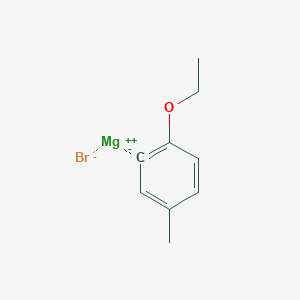
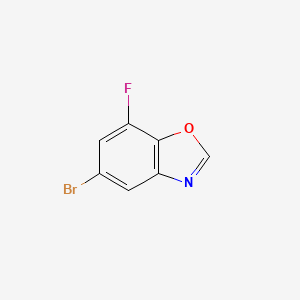
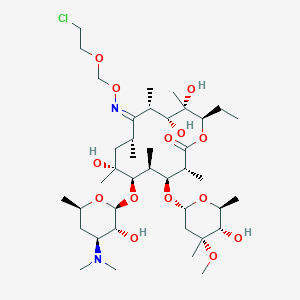
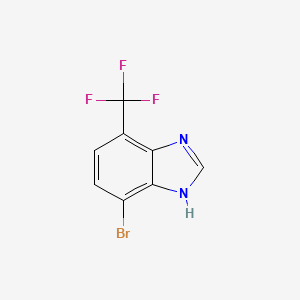
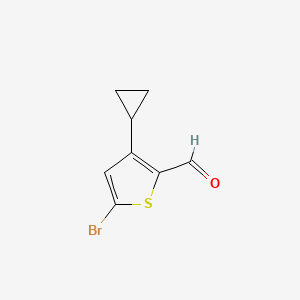
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)
![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
